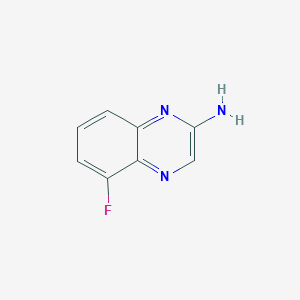

5-Fluoroquinoxalin-2-amine

Description

5-Fluoroquinoxalin-2-amine is a heterocyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 5-position and an amino group at the 2-position of the quinoxaline ring

Properties

IUPAC Name |

5-fluoroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMBNGARZGVVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoxalin-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-fluoro-1,2-diaminobenzene with glyoxal or its derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of 5-Fluoroquinoxalin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 5-nitroquinoxalin-2-amine.

Reduction: Formation of 5-fluoro-1,2-dihydroquinoxalin-2-amine.

Substitution: Formation of 5-substituted quinoxalin-2-amine derivatives.

Scientific Research Applications

5-Fluoroquinoxalin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Used in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoroquinoxalin-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer applications, it may inhibit specific kinases or other enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Quinoxaline: The parent compound without the fluorine and amino substituents.

6-Fluoroquinoxalin-2-amine: Similar structure with the fluorine atom at the 6-position.

5-Chloroquinoxalin-2-amine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 5-Fluoroquinoxalin-2-amine is unique due to the presence of both the fluorine atom and the amino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets.

Biological Activity

5-Fluoroquinoxalin-2-amine is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of 5-Fluoroquinoxalin-2-amine

The synthesis of 5-fluoroquinoxalin-2-amine typically involves the reaction of 2-aminoquinoxaline derivatives with fluorinated reagents. Various methods have been developed to optimize yields and purity. For instance, one common approach utilizes fluorination techniques that enhance the compound's biological potency through structural modifications.

Antimicrobial Activity

5-Fluoroquinoxalin-2-amine exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoxaline compounds can inhibit the growth of various bacteria and fungi. For example, a derivative with a similar structure demonstrated inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 5-Fluoroquinoxalin-2-amine | Pseudomonas aeruginosa | 22 | 0.5 |

| Klebsiella pneumoniae | 25 | 0.3 | |

| Staphylococcus aureus | 20 | 0.4 |

Anticancer Activity

The anticancer potential of 5-fluoroquinoxalin-2-amine has been evaluated in several studies. Notably, it has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.12 | Induction of apoptosis |

| HCT116 | 22.7 | Cell cycle arrest |

| HeLa | 30.98 | ROS generation leading to cell death |

Case Studies

- Antiviral Activity : A recent study highlighted the antiviral effects of quinoxaline derivatives against H5N1 influenza virus. The study reported that certain derivatives exhibited high inhibition rates while maintaining low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

- Mechanistic Insights : Research indicates that the biological activity of quinoxaline compounds may be linked to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.